Spiro[adamantane-2,1'-cyclohexan]-4'-amine hydrochloride is a chemical compound notable for its unique spirocyclic structure, which combines an adamantane moiety with a cyclohexane ring. This compound is classified under the category of amines and is characterized by its hydrochloride salt form, enhancing its solubility and stability in various applications. The compound's molecular formula is , with a molecular weight of approximately 255.83 g/mol, and it is identified by the CAS number 1268622-67-8 .
The synthesis of spiro[adamantane-2,1'-cyclohexan]-4'-amine hydrochloride typically involves the reaction of suitable precursors under controlled conditions. One common method includes:
The synthesis process may include steps such as:
The molecular structure of spiro[adamantane-2,1'-cyclohexan]-4'-amine hydrochloride features a spiro arrangement where an adamantane ring is fused with a cyclohexanamine unit. The spiro structure imparts unique three-dimensional properties that can influence its reactivity and biological interactions.
Spiro[adamantane-2,1'-cyclohexan]-4'-amine hydrochloride can undergo several chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for spiro[adamantane-2,1'-cyclohexan]-4'-amine hydrochloride is not fully elucidated but can be inferred based on structural similarities to other adamantane derivatives known for their pharmacological activities.
Related compounds, such as amantadine, are known to interact with dopamine receptors in the central nervous system, suggesting that spiro[adamantane-2,1'-cyclohexan]-4'-amine hydrochloride may similarly affect neurotransmitter pathways, potentially influencing mood and motor functions.
Spiro[adamantane-2,1'-cyclohexan]-4'-amine hydrochloride has several potential applications in scientific research:
The adamantane moiety, a diamondoid hydrocarbon, has revolutionized drug design since its first scalable synthesis in 1957. Its unique lipophilic bullet conformation—characterized by high symmetry, rigidity, and steric bulk—optimizes pharmacokinetic properties by enhancing membrane permeability and metabolic stability. Clinically, adamantane derivatives target diverse pathologies: Amantadine (antiviral/anti-Parkinsonian) and Memantine (NMDA antagonist for Alzheimer's) exploit the scaffold’s capacity to modulate ion channels and CNS receptors [2] [8]. Newer applications include Saxagliptin (antidiabetic DPP-IV inhibitor), where adamantane improves target binding affinity and oral bioavailability [3] [8].
Table 1: Approved Adamantane-Based Pharmaceuticals
Drug Name | Therapeutic Category | Biological Target |
---|---|---|
Amantadine | Antiviral/Parkinson's disease | Influenza A M2 channel |
Memantine | Alzheimer's disease | NMDA receptor |
Saxagliptin | Type 2 diabetes | DPP-IV enzyme |
Adapalene | Acne | Retinoic acid receptors |
The scaffold’s success stems from its ability to:
Spiro[adamantane-2,1'-cyclohexan]-4'-amine hydrochloride (CAS: 1268622-67-8) integrates adamantane’s benefits with a spiro-fused cyclohexylamine system. Its molecular formula (C₁₅H₂₆ClN, MW: 255.83) features a quaternary spiro carbon linking the adamantane cage and the aminocyclohexane ring, enforcing orthogonality between the two cyclic systems [1] [5]. Key structural attributes include:
Table 2: Physicochemical Properties of Spiro[adamantane-2,1'-cyclohexan]-4'-amine Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₆ClN |
Molecular Weight | 255.83 g/mol |
Topological Polar Surface Area (TPSA) | 26.02 Ų |
Calculated logP (ALOGP) | 3.752 |
Hydrogen Bond Donors | 1 (NH₃⁺) |
Hydrogen Bond Acceptors | 1 (N) |
Synthesizing this spiro architecture demands strategic bond formation at the congested spiro carbon. State-of-the-art routes leverage:
A representative synthesis from patent literature [4]:
Step 1: Spiro[adamantane-2,1'-cyclohexan]-4'-one + NH₂OH·HCl → Oxime Step 2: Oxime + H₂ (Pd/C) → Spiro[adamantane-2,1'-cyclohexan]-4'-amine Step 3: Amine + HCl → Hydrochloride salt (98% purity) [1]
Challenges persist in controlling stereoselectivity at C4' and scalability of high-energy spirocyclization. Innovations in continuous-flow chemistry and enzymatic desymmetrization are emerging solutions [4] [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0